![molecular formula C7H12ClF2N B1141603 3,3-Difluoro-8-azabicyclo[3.2.1]octane CAS No. 1234616-11-5](/img/structure/B1141603.png)
3,3-Difluoro-8-azabicyclo[3.2.1]octane
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3,3-Difluoro-8-azabicyclo[3.2.1]octane includes innovative methods for constructing similar bicyclic structures. For example, desymmetrization via ring-closing metathesis has been employed for synthesizing 6,8-dioxabicyclo[3.2.1]octanes, a structural subunit common in natural products (Burke et al., 1999). Additionally, efficient syntheses from pyroglutamic acid highlight the versatility of approaches to constructing azabicyclo[3.2.1]octane derivatives (Singh et al., 2007).
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been elucidated through various spectroscopic methods. NMR spectroscopy and X-ray diffraction have played crucial roles in determining the conformation and configuration of these molecules. For instance, studies on 8-beta-acyloxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives have provided insights into their preferred conformations and structural characteristics (Izquierdo et al., 1991).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives highlight the reactivity and potential applications of these compounds. Electrophilic fluorination using N,N′-difluoro-1,4-diazoniabicyclo[2.2.2]octane salts demonstrates the versatility of bicyclic azanium salts in synthetic chemistry (Umemoto & Nagayoshi, 1996). Additionally, the [3 + 2] cycloaddition of oxidopyridinium ions to maleimides offers a unique method for assembling 8-azabicyclo[3.2.1]octanes (Yuan et al., 2023).
Scientific Research Applications
Enantioselective Synthesis of Tropane Alkaloids : The 8-azabicyclo[3.2.1]octane scaffold is central to tropane alkaloids, known for their biological activities. Research has focused on stereoselective preparation of this structure, important in the synthesis of natural products (Rodríguez et al., 2021).
Spectroscopic Studies of Azabicyclospirohydantoins : Investigations into the IR spectra of azabicyclospirohydantoins have deduced various types of hydrogen bonding and intermolecular interactions, aiding in the understanding of their structural properties (Bellanato et al., 1980).
Synthesis of Proline Analogues : A straightforward synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a new proline analogue, has been described. This is significant for the development of bicyclic structures in medicinal chemistry (Casabona, Jiménez & Cativiela, 2007).
Synthesis of 8-Methyl-3,8-Diazabicyclo[3.2.1]octane (Azatropane) : Efficient synthesis of Azatropane, a compound with potential applications in drug discovery, particularly in modulating D2 and 5-HT2A receptors (Singh et al., 2007).
Use in Nucleofuge Reactions : Studies have explored the use of Selectfluor as a nucleofuge in reactions involving azabicyclo[n.2.1]alkane beta-halocarbamic acid esters. This research contributes to the understanding of halide displacements and stereochemistry in organic synthesis (Krow et al., 2008).
Synthesis and Pharmacological Study of Derivatives : The synthesis and study of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and their N-endo-methyl quaternary derivatives have implications in pharmacology, particularly in antagonizing acetylcholine-induced contraction of guinea pig ileum (Izquierdo et al., 1991).
Natural Occurrence and Synthetic Applications : The 2,8-diheterobicyclo[3.2.1]octane ring systems are abundant in nature, being core structures in many biologically active natural products. Their synthesis and properties are of great interest in organic chemistry (Flores & Díez, 2014).
Therapeutic Applications in Opioid Receptor-Mediated Disorders : 3-Azabicyclo[3.2.1]octane derivatives are studied for their potential in treating diseases and disorders mediated by opioid receptors, including irritable bowel syndrome, drug addiction, and depression (Coe, McHardy & Bashore, 1983).
Safety and Hazards
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold is central to tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that 3,3-Difluoro-8-azabicyclo[3.2.1]octane and related compounds may continue to be an area of interest in future research.
Mechanism of Action
Target of Action
The primary target of 3,3-Difluoro-8-azabicyclo[32It’s worth noting that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Biochemical Pathways
The biochemical pathways affected by 3,3-Difluoro-8-azabicyclo[32Given its structural similarity to tropane alkaloids , it may affect similar biochemical pathways. Tropane alkaloids are known to interact with various neurotransmitter systems, including the cholinergic system .
properties
IUPAC Name |
3,3-difluoro-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N/c8-7(9)3-5-1-2-6(4-7)10-5/h5-6,10H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJFMHVBXXBGNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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